- Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes, Journal of Organic Chemistry, 1999, 64(9), 3230-3236
Cas no 936-58-3 (4-Phenyl-1-buten-4-ol)
4-Phenyl-1-buten-4-ol structure
Product Name:4-Phenyl-1-buten-4-ol
Número CAS:936-58-3
MF:C10H12O
Megavatios:148.201683044434
MDL:MFCD00039617
CID:804060
PubChem ID:220119
Update Time:2024-10-26
4-Phenyl-1-buten-4-ol Propiedades químicas y físicas
Nombre e identificación
-
- Benzenemethanol, a-2-propen-1-yl-
- 4-Phenyl-1-buten-4-ol
- 1-PHENYL-3-BUTEN-1-OL
- 1-phenylbut-3-en-1-ol
- 1-Phenyl-but-3-en-1-ol
- RGKVZBXSJFAZRE-UHFFFAOYSA-N
- NSC2410
- UPENN_ABS_025
- 1-Phenyl-3-buten-1-ol #
- WSK_010
- Benzenemethanol, .alpha.-2-propenyl-
- NE41001
- P1329
- A9962
- 3-Buten-1-ol, 1-phenyl- (7CI, 8CI)
- Benzenemethanol, α-2-propenyl- (9CI)
- α-2-Propen-1-ylbenzenemethanol (ACI)
- 1-Hydroxy-1-phenyl-3-butene
- 4-Hydroxy-4-phenyl-1-butene
- 4-Phenyl-4-hydroxy-1-butene
- NSC 2410
- α-(Prop-2-en-1-yl)benzenemethanol
- α-2-Propenylbenzenemethanol
- α-Allylbenzyl alcohol
- Benzenemethanol, alpha-2-propen-1-yl-
- EN300-106199
- alpha-2-Propenylbenzenemethanol
- D92112
- CHEBI:131375
- NSC-2410
- 936-58-3
- 4-Phenyl-1-buten-4-ol, 97%
- SCHEMBL96509
- DTXSID50873266
- Benzenemethanol, alpha-2-propenyl-
- NCGC00161446-01
- alpha-2-Propen-1-ylbenzenemethanol
- D8Y58EE862
- 3-Buten-1-ol, 1-phenyl-
- 80735-94-0
- AS-57544
- MFCD00039617
- CS-0230926
- SY052128
- DB-056453
- AKOS004909699
-
- MDL: MFCD00039617
- Renchi: 1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2
- Clave inchi: RGKVZBXSJFAZRE-UHFFFAOYSA-N
- Sonrisas: OC(CC=C)C1C=CC=CC=1
Atributos calculados
- Calidad precisa: 148.08900
- Masa isotópica única: 148.088815002g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 3
- Complejidad: 114
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 2.2
- Superficie del Polo topológico: 20.2
Propiedades experimentales
- Color / forma: 未确定
- Denso: 0.992 g/mL at 25 °C(lit.)
- Punto de ebullición: 234 °C(lit.)
- Punto de inflamación: 华氏:215.6 °F
摄氏:102 °C - índice de refracción: n20/D 1.53(lit.)
- PSA: 20.23000
- Logp: 2.29610
- Disolución: 未确定
4-Phenyl-1-buten-4-ol Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:2
4-Phenyl-1-buten-4-ol Datos Aduaneros
- Código HS:2906299090
- Datos Aduaneros:
中国海关编码:
2906299090概述:
2906299090 其他芳香醇. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2906299090 other aromatic alcohols。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
4-Phenyl-1-buten-4-ol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160315-1g |
4-Phenyl-1-buten-4-ol |
936-58-3 | 97% | 1g |
¥260.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160315-5G |
4-Phenyl-1-buten-4-ol |
936-58-3 | 97% | 5g |
¥457.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X72635-1g |
1-PHENYL-3-BUTEN-1-OL |
936-58-3 | ≥97% | 1g |
¥308.0 | 2023-09-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 535907-5G |
4-Phenyl-1-buten-4-ol |
936-58-3 | 5g |
¥1150.81 | 2023-12-04 | ||
| abcr | AB348629-5 g |
4-Phenyl-1-buten-4-ol, 97%; . |
936-58-3 | 97% | 5g |
€108.80 | 2023-06-20 | |
| abcr | AB348629-25 g |
4-Phenyl-1-buten-4-ol, 97%; . |
936-58-3 | 97% | 25g |
€361.00 | 2023-06-20 | |
| TRC | P319578-500mg |
4-Phenyl-1-buten-4-ol |
936-58-3 | 500mg |
$64.00 | 2023-05-17 | ||
| TRC | P319578-1g |
4-Phenyl-1-buten-4-ol |
936-58-3 | 1g |
$ 80.00 | 2022-06-03 | ||
| TRC | P319578-2.5g |
4-Phenyl-1-buten-4-ol |
936-58-3 | 2.5g |
$207.00 | 2023-05-17 | ||
| TRC | P319578-5g |
4-Phenyl-1-buten-4-ol |
936-58-3 | 5g |
$333.00 | 2023-05-17 |
4-Phenyl-1-buten-4-ol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran , Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 10 min, 0 °C; 2 - 3 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 10 min, 0 °C
Referencia
- Double Prins Cyclisation Enabled Rapid Access to α,ω-Hydroxytetrahydropyrans, European Journal of Organic Chemistry, 2022, 2022(40),
Métodos de producción 3
Métodos de producción 4
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Tetraphenylporphyrin , Palladium diacetate Solvents: Water ; 30 min, rt
1.2 Reagents: Indium bromide (InBr) ; 4.5 h, rt
1.2 Reagents: Indium bromide (InBr) ; 4.5 h, rt
Referencia
- Investigation of the aqueous transmetalation of π-allylpalladium with indium salt: the use of the Pd(OAc)2-TPPTS catalyst, Organic & Biomolecular Chemistry, 2005, 3(8), 1375-1380
Métodos de producción 6
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Unexpected Barbier-Grignard Allylation of Aldehydes with Magnesium in Water, Journal of the American Chemical Society, 1998, 120(35), 9102-9103
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-m… Solvents: Toluene ; rt
Referencia
- Bi(cyclopentyl)diol-Derived Boronates in Highly Enantioselective Chiral Phosphoric Acid-Catalyzed Allylation, Propargylation, and Crotylation of Aldehydes, Journal of Organic Chemistry, 2020, 85(20), 12988-13003
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 0 °C; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Copper-Catalyzed One-Pot Borylative Aldolisation β-Fluoride Elimination for the Formal Addition of Acrylates to Carbonyl Moieties, Chemistry - A European Journal, 2018, 24(37), 9234-9237
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine , Carbon monoxide Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water ; 18 h, 90 psi, 70 °C
Referencia
- Catalytic Nucleophilic Allylation Driven by the Water-Gas Shift Reaction, Journal of Organic Chemistry, 2018, 83(1), 23-48
Métodos de producción 12
Métodos de producción 13
Métodos de producción 14
Métodos de producción 15
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Aluminum Catalysts: Indium trichloride Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 30 min, rt
Referencia
- Ionic liquid-accelerated allylation of carbonyl compounds with a catalytic amount of indium generated from in situ reduction of InCl3 with aluminum, Chemistry Letters, 2011, 40(5), 506-507
Métodos de producción 17
Condiciones de reacción
1.1 Catalysts: 10H,12H-[2,1]Benzazastibolo[1,2-a][2,1]benzazastibolium, 11-methyl-, hexafluorop… ; 5 min, rt
1.2 3 h, 25 °C
1.2 3 h, 25 °C
Referencia
- Organoantimony ionic compound containing bridge-type nitrogen atom ligand, its preparation process and application, China, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Catalysts: 10H,12H-[2,1]Benzazabismolo[1,2-a][2,1]benzazabismolium, 1,2,3,4,6,7,8,11-octame… ; 5 min, rt
1.2 3 h, 25 °C
1.2 3 h, 25 °C
Referencia
- Organic bismuth ion compounds containing bridging nitrogen ligand, their preparation method and application as catalyst in allylation of aldehyde, China, , ,
Métodos de producción 19
Métodos de producción 20
4-Phenyl-1-buten-4-ol Raw materials
- Allyl acetate
- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)
- Tetraallyltin
- Benzaldehyde
- 1,3,2-DIOXABOROLANE, 2-(2-PROPENYL)-
4-Phenyl-1-buten-4-ol Preparation Products
4-Phenyl-1-buten-4-ol Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:936-58-3)4-Phenyl-1-buten-4-ol
Número de pedido:A844667
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:03
Precio ($):233.0
Correo electrónico:sales@amadischem.com
4-Phenyl-1-buten-4-ol Literatura relevante
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:936-58-3)4-Phenyl-1-buten-4-ol
Pureza:99%
Cantidad:25g
Precio ($):233.0